molecular formula C11H11NOS B063257 7-Allyloxy-2-methyl-benzothiazole CAS No. 163299-43-2

7-Allyloxy-2-methyl-benzothiazole

Cat. No.: B063257
CAS No.: 163299-43-2
M. Wt: 205.28 g/mol
InChI Key: SNQAMCALOPHXFW-UHFFFAOYSA-N
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Description

7-Allyloxy-2-methyl-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C11H11NOS and its molecular weight is 205.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

163299-43-2

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

2-methyl-7-prop-2-enoxy-1,3-benzothiazole

InChI

InChI=1S/C11H11NOS/c1-3-7-13-10-6-4-5-9-11(10)14-8(2)12-9/h3-6H,1,7H2,2H3

InChI Key

SNQAMCALOPHXFW-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C(=CC=C2)OCC=C

Canonical SMILES

CC1=NC2=C(S1)C(=CC=C2)OCC=C

Synonyms

Benzothiazole, 2-methyl-7-(2-propenyloxy)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 7-hydroxy-2-methylbenzothiazole (500 mg, 3.0 mmol) in DMF (3 mL) was added K2CO3 (459 mg, 3.32 mmol) followed by allyl bromide (287 uL, 3.32 mmol). The reaction was heated at about 50° C. for about 4 hours and then poured into water. The aqueous mixture was extracted with EtOAc, the combined organic layers were dried over Na2SO4, and the solvent then removed by rotary evaporation. The resulting oil crystallized on standing to give 7-allyloxy-2-methyl-benzothiazole as yellow crystals (440 mg, 71%); LSIMS m/z 206, m.p. 38-39° C.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
459 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
287 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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